(1-Methylcyclobutyl)methanethiol

Description

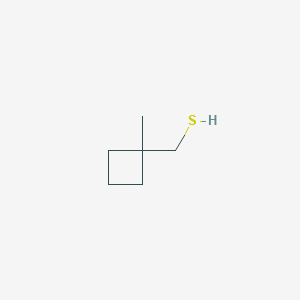

Structure

3D Structure

Properties

IUPAC Name |

(1-methylcyclobutyl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S/c1-6(5-7)3-2-4-6/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRIGOBECLDITC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1866468-28-1 | |

| Record name | (1-methylcyclobutyl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Methylcyclobutyl)methanethiol: Chemical Properties and Structure

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential reactivity of (1-Methylcyclobutyl)methanethiol. Notably, the correct IUPAC nomenclature for this compound is 1-Methylcyclobutane-1-thiol . This document collates available computed data and infers properties based on established chemical principles due to the limited availability of experimental data in peer-reviewed literature.

Chemical Structure and Identification

1-Methylcyclobutane-1-thiol is a saturated alicyclic thiol. Its structure consists of a four-membered cyclobutane ring substituted with a methyl group and a thiol group, both attached to the same carbon atom (C1).

Structural Identifiers:

| Identifier | Value |

| IUPAC Name | 1-methylcyclobutane-1-thiol[1] |

| Molecular Formula | C₅H₁₀S[1] |

| SMILES | CC1(CCC1)S[1] |

| InChI | InChI=1S/C5H10S/c1-5(6)3-2-4-5/h6H,2-4H2,1H3[1] |

| InChIKey | ZPTOSKFJWQTRSZ-UHFFFAOYSA-N[1] |

| CAS Number | Not available |

Physicochemical Properties

| Property | Value (Predicted/Estimated) | Source |

| Molecular Weight | 102.20 g/mol | PubChem[1] |

| Monoisotopic Mass | 102.05032149 Da | PubChem[1] |

| Boiling Point | Estimated: 130-150 °C | Based on similar thiols |

| Melting Point | Not available | |

| Density | Not available | |

| XLogP3 | 1.6 | PubChem[1] |

| Topological Polar Surface Area | 1 Ų | PubChem[1] |

Experimental Protocols

Due to the absence of specific literature on the synthesis of 1-Methylcyclobutane-1-thiol, a plausible two-step synthetic pathway is proposed, starting from the commercially available cyclobutanone. This protocol is based on well-established organic chemistry reactions.

Synthesis of 1-Methylcyclobutanol (Precursor)

This procedure is adapted from a known synthesis of 1-methylcyclobutanol.[2]

Reaction: Grignard reaction of cyclobutanone with methylmagnesium bromide.

Materials:

-

Cyclobutanone

-

3M Methylmagnesium bromide in diethyl ether

-

Anhydrous diethyl ether

-

1N Hydrochloric acid

-

Sodium sulfate (anhydrous)

Procedure:

-

To a solution of cyclobutanone (1 equivalent) in anhydrous diethyl ether, cooled to 0°C in an ice bath, add 3M methylmagnesium bromide in diethyl ether (2 equivalents) dropwise.

-

Stir the resulting mixture at 0°C for 3 hours.

-

Quench the reaction by pouring the mixture into cooled 1N hydrochloric acid.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield 1-methylcyclobutanol.

Synthesis of 1-Methylcyclobutane-1-thiol

This proposed protocol is based on methods for the conversion of tertiary alcohols to thiols.[3][4]

Reaction: Thiolation of 1-methylcyclobutanol using Lawesson's reagent.

Materials:

-

1-Methylcyclobutanol

-

Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous toluene

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 1-methylcyclobutanol (1 equivalent) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Reflux the mixture under an inert atmosphere (e.g., argon) for 10-30 minutes, monitoring the reaction by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to isolate 1-Methylcyclobutane-1-thiol.

Predicted Reactivity and Potential Signaling Pathways

As a tertiary thiol, 1-Methylcyclobutane-1-thiol is expected to exhibit reactivity characteristic of this functional group. The strained cyclobutane ring may also influence its reactivity.

Expected Chemical Reactivity

The thiol group is a versatile functional group that can undergo various transformations.

Caption: Predicted reactivity pathways for 1-Methylcyclobutane-1-thiol.

Thiols are more acidic than their corresponding alcohols.[5] The thiol group can be deprotonated by a base to form a thiolate anion, which is a potent nucleophile. This nucleophilicity allows for reactions such as SN2 displacement with alkyl halides to form thioethers.[6] Mild oxidation of the thiol can lead to the formation of a disulfide bridge, a reaction that is reversible upon treatment with a reducing agent.[6] Stronger oxidizing agents can further oxidize the thiol to a sulfonic acid.[7]

Potential Biological Activity and Signaling Pathways

Specific biological activities of 1-Methylcyclobutane-1-thiol have not been reported. However, thiols are known to play crucial roles in biological systems. They can act as antioxidants by scavenging reactive oxygen species. The thiol group can also chelate metal ions and modulate enzyme activity through the formation of disulfide bonds with cysteine residues in proteins. Given the presence of the strained cyclobutane ring, this molecule could be an interesting candidate for probing enzymatic active sites or as a building block in the design of novel therapeutic agents.

No specific signaling pathways involving 1-Methylcyclobutane-1-thiol have been identified. A hypothetical workflow for investigating its biological activity is presented below.

References

- 1. Direct conversion of alcohols into thiols | Semantic Scholar [semanticscholar.org]

- 2. 1-Methylcyclobutanol synthesis - chemicalbook [chemicalbook.com]

- 3. Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Effect of ring strain on the thiolate-disulfide exchange. A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

Synthesis and purification of (1-Methylcyclobutyl)methanethiol

An In-depth Technical Guide to the Synthesis and Purification of (1-Methylcyclobutyl)methanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a unique organosulfur compound with potential applications in medicinal chemistry and materials science due to its distinct sterically hindered cyclobutyl moiety. This guide provides a comprehensive overview of a viable synthetic pathway and subsequent purification of this compound. Detailed experimental protocols for the synthesis of the key precursor, (1-methylcyclobutyl)methanol, and its conversion to the target thiol are presented. Furthermore, this document outlines effective purification strategies and provides a framework for the characterization of the final product. All quantitative data is summarized for clarity, and key experimental workflows are visualized using the DOT language.

Introduction

The synthesis of novel thiols is of significant interest in drug discovery and development, as the thiol functional group can act as a potent nucleophile, a ligand for metal ions in metalloenzymes, or a precursor for the formation of disulfides, which are crucial in protein structuring. The incorporation of a 1-methylcyclobutyl group introduces a three-dimensional structural element that can be valuable for probing steric interactions in biological systems or for modulating the physicochemical properties of a molecule.

This guide details a two-stage synthetic approach to this compound. The first stage involves the synthesis of the alcohol precursor, (1-methylcyclobutyl)methanol. The second stage describes the conversion of this alcohol to the desired thiol.

Synthesis of (1-Methylcyclobutyl)methanol

The synthesis of (1-methylcyclobutyl)methanol can be achieved in two steps starting from a commercially available cyclobutanecarboxylate ester. The first step is the alkylation of the ester to introduce the methyl group at the 1-position of the cyclobutane ring. The second step is the reduction of the resulting ester to the primary alcohol.

Experimental Protocol: Alkylation of Ethyl Cyclobutanecarboxylate

This procedure describes the methylation of ethyl cyclobutanecarboxylate to yield ethyl 1-methylcyclobutanecarboxylate.[1]

Reagents and Materials:

-

Ethyl cyclobutanecarboxylate

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) to the stirred THF.

-

Add ethyl cyclobutanecarboxylate (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation.

-

Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture. Continue stirring at -78 °C for 2-3 hours, then allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude ethyl 1-methylcyclobutanecarboxylate.

-

Purify the crude product by vacuum distillation.

Experimental Protocol: Reduction of Ethyl 1-Methylcyclobutanecarboxylate

This protocol details the reduction of the ester to the primary alcohol, (1-methylcyclobutyl)methanol, using lithium aluminum hydride (LiAlH₄).[1]

Reagents and Materials:

-

Ethyl 1-methylcyclobutanecarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a similar quenching agent

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of ethyl 1-methylcyclobutanecarboxylate (1.0 equivalent) in anhydrous diethyl ether dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, portion-wise addition of sodium sulfate decahydrate until the gray suspension turns into a white, granular precipitate.

-

Filter the resulting solid and wash it thoroughly with diethyl ether.

-

Dry the combined organic filtrates over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield (1-methylcyclobutyl)methanol. The product can be further purified by distillation if necessary.

Synthesis of this compound

The conversion of (1-methylcyclobutyl)methanol to the corresponding thiol can be accomplished via a Mitsunobu reaction, which is known for its mild conditions and stereochemical inversion (though not relevant for this primary alcohol). This one-pot procedure involves the use of triphenylphosphine, an azodicarboxylate, and a thiol source, such as thioacetic acid. The resulting thioacetate is then hydrolyzed to the thiol.

Experimental Protocol: Mitsunobu Reaction and Hydrolysis

Reagents and Materials:

-

(1-Methylcyclobutyl)methanol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Thioacetic acid (CH₃COSH)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

Part A: Mitsunobu Reaction

-

Dissolve (1-methylcyclobutyl)methanol (1.0 equivalent), triphenylphosphine (1.5 equivalents), and thioacetic acid (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC for the disappearance of the starting alcohol.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Add diethyl ether to the residue to precipitate the triphenylphosphine oxide and the hydrazine byproduct. Filter off the solids.

-

Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude S-(1-methylcyclobutyl)methyl ethanethioate. This intermediate can be purified by column chromatography or used directly in the next step.

Part B: Hydrolysis to the Thiol

-

Dissolve the crude thioacetate in methanol.

-

Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).

-

Stir the mixture at room temperature for 2-4 hours.

-

Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and carefully remove the solvent at low temperature and reduced pressure to avoid loss of the volatile thiol.

Purification of this compound

Thiols are susceptible to oxidation to disulfides. Therefore, purification should be carried out with care, preferably under an inert atmosphere and using deoxygenated solvents.

Distillation

Flash Column Chromatography

Flash column chromatography can also be used for purification.

-

Stationary Phase: Silica gel.

-

Eluent: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically used. The polarity of the eluent should be optimized using TLC.

-

Procedure: It is advisable to use deoxygenated solvents and to run the column under a positive pressure of inert gas. Fractions should be collected and analyzed by TLC or GC-MS.

Data Presentation

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Typical Yield |

| Ethyl 1-methylcyclobutanecarboxylate | CC1(C(=O)OCC)CCC1 | C₈H₁₄O₂ | 142.20 | Not specified | ~70-80% |

| (1-Methylcyclobutyl)methanol | CC1(CO)CCC1 | C₆H₁₂O | 100.16 | Not specified | >90% |

| This compound | CC1(CS)CCC1 | C₆H₁₂S | 116.23 | Not specified | ~60-80% (from alcohol) |

Note: Yields are estimates based on similar reactions and may vary depending on experimental conditions.

Visualization of Workflows

Synthesis Workflow

Caption: Synthetic pathway to this compound.

Purification Workflow

Caption: General purification and characterization workflow.

References

Spectroscopic and Synthetic Profile of (1-Methylcyclobutyl)methanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted and Expected Spectroscopic Data

Due to the absence of publicly available experimental spectra for (1-Methylcyclobutyl)methanethiol, the following tables summarize predicted data and expected chemical shifts and absorption frequencies based on the analysis of its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H and ¹³C NMR chemical shifts are estimated from known values for methylcyclobutane and related thiol compounds.

Table 1: Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| CH₃ | ~1.2 | Singlet |

| Cyclobutyl CH₂ | 1.6 - 2.2 | Multiplet |

| CH₂-SH | ~2.5 | Dd, J ≈ 7.5, 8.5 Hz |

| SH | 1.0 - 2.0 | Triplet, J ≈ 8.5 Hz |

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (ppm) |

| C H₃ | ~22 |

| Cyclobutyl C H₂ | ~30 |

| Quaternary Cyclobutyl C | ~35 |

| C H₂-SH | ~25 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to be characterized by the presence of a weak S-H stretching band.

Table 3: Expected IR Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| S-H Stretch | 2550 - 2600 | Weak |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| CH₂ Bend | 1440 - 1480 | Medium |

| C-S Stretch | 600 - 800 | Weak to Medium |

Mass Spectrometry (MS)

Predicted mass spectrometry data for various adducts of this compound (C₆H₁₂S, Monoisotopic Mass: 116.06597 Da) is available.

Table 4: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 117.07325 |

| [M+Na]⁺ | 139.05519 |

| [M-H]⁻ | 115.05869 |

| [M+NH₄]⁺ | 134.09979 |

| [M+K]⁺ | 155.02913 |

| [M]⁺ | 116.06542 |

Experimental Protocols

The following are detailed, standard methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

-

-

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (UATR) accessory.

-

Sample Preparation: A small drop of neat this compound is placed directly onto the diamond crystal of the UATR accessory.

-

Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

-

Data Processing: The spectrum is baseline-corrected and the peaks are labeled. A background spectrum of the clean UATR crystal is recorded prior to sample analysis and automatically subtracted.

Mass Spectrometry

-

Instrumentation: An Agilent 6545 Q-TOF LC/MS system (or equivalent) with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of this compound is prepared in methanol (approximately 1 µg/mL).

-

Acquisition (Positive Ion Mode):

-

Ionization Mode: ESI+

-

Capillary Voltage: 3500 V

-

Fragmentor Voltage: 175 V

-

Gas Temperature: 325 °C

-

Gas Flow: 8 L/min

-

Nebulizer Pressure: 35 psig

-

Mass Range: 50 - 500 m/z

-

-

Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion and common adducts. High-resolution data allows for the determination of the elemental composition.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from the commercially available 1-methylcyclobutanol. The following diagram illustrates a potential two-step synthesis.

Caption: Proposed synthesis of this compound.

Conclusion

This technical guide provides a foundational spectroscopic profile for this compound based on predicted data and analysis of related chemical structures. The detailed experimental protocols offer a standardized approach for the future acquisition of empirical data. The proposed synthetic pathway provides a logical route for the preparation of this compound, enabling further research into its properties and potential applications. As a molecule of interest in medicinal chemistry and materials science, the data and methodologies presented herein serve as a valuable resource for researchers in the field.

In-depth Technical Guide on the Solubility and Stability of (1-Methylcyclobutyl)methanethiol: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the solubility and stability of (1-Methylcyclobutyl)methanethiol. A thorough review of publicly available scientific literature, chemical databases, and technical documentation was conducted to compile this report. However, the search revealed a significant lack of empirical data on the physicochemical properties of this specific compound. This document summarizes the limited information available for structurally related molecules to provide a theoretical framework for its potential behavior. It is critical to note that the information presented herein is largely based on computational predictions and data from analogous compounds, and therefore should be used as a preliminary guide for future experimental work.

Introduction to this compound

This compound is an organosulfur compound featuring a methyl-substituted cyclobutane ring attached to a methanethiol group. Its chemical structure suggests it is a volatile thiol with a characteristic odor. While a PubChem entry exists for the isomeric compound 1-Methylcyclobutane-1-thiol, it primarily contains computed properties.[1] There is a notable absence of experimental data regarding its solubility in various solvents and its stability under different environmental conditions in peer-reviewed journals and chemical supplier documentation.

Predicted Physicochemical Properties

Based on computational models, the following properties of 1-Methylcyclobutane-1-thiol have been predicted:

| Property | Predicted Value | Source |

| Molecular Formula | C5H10S | PubChem[1] |

| Molecular Weight | 102.20 g/mol | PubChem[1] |

| XLogP3 | 1.6 | PubChem[1] |

The positive XLogP3 value suggests that this compound is likely to have a higher solubility in nonpolar solvents compared to polar solvents.

Inferred Solubility Profile from Structurally Related Compounds

Due to the absence of direct experimental data for this compound, the solubility profiles of structurally similar compounds are reviewed to provide an educated estimation of its behavior.

Solubility in Aqueous and Organic Solvents

-

1-Methylcyclobutanol , the alcohol analog, is described as being soluble in organic solvents with limited solubility in water.[2] This is attributed to the hydrophobic nature of the cyclobutane ring, while the hydroxyl group allows for some interaction with water.

-

Methylcyclobutane , the parent hydrocarbon, is a nonpolar molecule with low solubility in polar solvents like water but is more soluble in nonpolar organic solvents such as hexane, ether, and benzene.[3]

-

Methanethiol , the simplest thiol, is moderately soluble in water (approximately 2.4 g per 100 mL at 20 °C) and highly soluble in organic solvents like ethanol, ether, and chloroform.[4][5]

Based on these analogs, it can be inferred that this compound is likely to exhibit poor solubility in water and good solubility in a range of organic solvents. The presence of the larger, nonpolar 1-methylcyclobutyl group would significantly decrease its aqueous solubility compared to methanethiol.

Table 1: Estimated Solubility of this compound

| Solvent Type | Predicted Solubility | Rationale |

| Water | Low | The hydrophobic 1-methylcyclobutyl group is expected to dominate the molecule's properties. |

| Alcohols (e.g., Ethanol, Methanol) | High | The thiol group can engage in hydrogen bonding, and the alkyl structure is compatible with alcohols. |

| Ethers (e.g., Diethyl ether) | High | "Like dissolves like" principle; both are relatively nonpolar. |

| Halogenated Solvents (e.g., Dichloromethane, Chloroform) | High | Expected to be soluble based on general thiol behavior. |

| Aprotic Polar Solvents (e.g., DMSO, DMF) | Moderate to High | The polarity of these solvents should facilitate the dissolution of the thiol. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | High | The nonpolar cyclobutane ring will have a strong affinity for nonpolar solvents. |

Inferred Stability Profile

The stability of thiols is influenced by factors such as temperature, light, pH, and the presence of oxidizing agents.

-

Oxidation: Thiols can be readily oxidized to form disulfides, especially in the presence of air (oxygen) and metal catalysts. Further oxidation can lead to sulfonic acids.

-

Temperature: While specific data is unavailable for this compound, thiols are generally less thermally stable than their corresponding alcohols.

-

pH: In basic conditions, the thiol proton can be abstracted to form a thiolate anion, which is a stronger nucleophile and more susceptible to certain reactions.

It is reasonable to presume that this compound is sensitive to oxidation and should be stored under an inert atmosphere, protected from light, and at reduced temperatures to ensure its stability.

Proposed Experimental Protocols for Characterization

To address the current data gap, the following experimental protocols are proposed for determining the solubility and stability of this compound.

Solubility Determination

Objective: To quantitatively determine the solubility of this compound in a range of pharmaceutically and industrially relevant solvents.

Methodology: Isothermal Shake-Flask Method

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The samples are centrifuged or allowed to stand to separate the undissolved solute.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and analyzed by a suitable analytical method, such as Gas Chromatography with a Flame Ionization Detector (GC-FID) or a Sulfur-Selective Detector, to determine the concentration of the dissolved thiol.

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in relevant solvents (e.g., water, ethanol, acetonitrile).

-

Stress Conditions: Expose the samples to a range of conditions, including:

-

Oxidative: Treatment with a mild oxidizing agent (e.g., hydrogen peroxide).

-

Acidic: Addition of a dilute acid (e.g., 0.1 M HCl).

-

Basic: Addition of a dilute base (e.g., 0.1 M NaOH).

-

Thermal: Incubation at elevated temperatures (e.g., 40°C, 60°C).

-

Photolytic: Exposure to UV light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 4, 8, 24, 48 hours).

-

Analysis: Analyze the samples using a stability-indicating analytical method (e.g., GC-MS) to quantify the remaining parent compound and identify any major degradation products.

Logical Relationship for Stability Assessment

Caption: Logical relationships in a forced degradation study of this compound.

Conclusion and Future Directions

There is a significant lack of publicly available experimental data on the solubility and stability of this compound. This guide provides a theoretical framework based on the properties of structurally related compounds. It is imperative that experimental studies, such as those outlined, are conducted to accurately characterize this compound. Such data is essential for its potential application in research, drug development, and other scientific fields, ensuring its safe and effective handling, formulation, and storage.

References

An In-depth Technical Guide on the Thermochemical Properties of (1-Methylcyclobutyl)methanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(1-Methylcyclobutyl)methanethiol is an organosulfur compound with potential relevance in various fields, including pharmaceutical development, due to the prevalence of thiol-containing molecules in biologically active compounds. A thorough understanding of its thermochemical properties, such as enthalpy of formation, standard entropy, and heat capacity, is crucial for predicting its behavior in chemical reactions, assessing its stability, and designing synthetic routes. However, a significant challenge for researchers is the lack of available experimental data for such novel or specialized compounds.

This guide addresses this gap by providing a detailed framework for determining these essential properties. It explores the application of robust computational methods, including Gaussian-3 (G3) theory and Complete Basis Set (CBS-QB3) methods, which are known for their high accuracy in predicting thermochemical data. Furthermore, it details the experimental techniques that can be employed for the validation of these computational predictions, ensuring a comprehensive and reliable characterization of the molecule.

The following sections will present hypothetical thermochemical data for this compound in structured tables, outline detailed computational and experimental workflows, and provide visual representations of these processes to facilitate understanding.

Hypothetical Thermochemical Data Presentation

The following tables summarize the kind of quantitative data that would be the target of the computational and experimental work described in this guide. These values are illustrative and should be considered placeholders until validated by specific studies on this compound.

Table 1: Hypothetical Gas-Phase Thermochemical Properties of this compound at 298.15 K

| Property | Symbol | Value (Hypothetical) | Units |

| Standard Enthalpy of Formation | ΔfH° | -85.2 ± 2.5 | kJ/mol |

| Standard Entropy | S° | 395.7 ± 3.0 | J/(mol·K) |

| Heat Capacity (constant pressure) | Cp | 175.4 | J/(mol·K) |

Table 2: Hypothetical Temperature Dependence of Gas-Phase Heat Capacity (Cp) for this compound

| Temperature (K) | Heat Capacity (Cp) (Hypothetical) (J/(mol·K)) |

| 200 | 120.1 |

| 298.15 | 175.4 |

| 400 | 230.8 |

| 500 | 280.5 |

| 600 | 322.3 |

Computational Thermochemistry

In the absence of experimental data, computational quantum chemistry provides a powerful toolkit for the ab initio prediction of thermochemical properties. High-accuracy composite methods are particularly valuable for this purpose.

Theoretical Background

Gaussian-n (Gn) Theories: Methods like Gaussian-3 (G3) theory are composite procedures that approximate high-level, large-basis-set calculations through a series of less computationally expensive steps.[1][2] G3 theory corrects for deficiencies in lower-level calculations and has been shown to achieve an average absolute deviation from experiment of under one kcal/mol for enthalpies of formation.[1]

Complete Basis Set (CBS) Methods: The CBS-QB3 method is another composite approach that extrapolates to the complete basis set limit to achieve high accuracy.[3][4] It is a widely used and reliable method for calculating the thermochemical properties of a broad range of molecules, including those containing sulfur.[3]

Density Functional Theory (DFT): While computationally less expensive than composite methods, DFT can also be a useful tool, particularly for larger molecules. However, the accuracy of DFT methods can be functional-dependent, and they sometimes struggle with the thermochemistry of organosulfur compounds.[5][6] Range-separated functionals have shown promise in improving the accuracy for reactions involving thiols.[7]

Computational Workflow

The following diagram illustrates a typical workflow for the computational determination of thermochemical properties.

Caption: Computational workflow for determining thermochemical properties.

Detailed Methodology

-

Structure Optimization and Frequency Analysis: The first step involves optimizing the geometry of the this compound molecule using a reliable DFT method, such as B3LYP with the cc-pVTZ basis set.[8] A subsequent frequency calculation at the same level of theory confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.[9]

-

High-Accuracy Energy Calculation: A higher-level single-point energy calculation is then performed on the optimized geometry using a composite method like CBS-QB3 or G3.[10][11][12] These methods combine results from several levels of theory and basis sets to approximate a very high-level calculation.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation at 0 K is typically calculated using the atomization method.[8][13] The total atomization energy is computed, and then the experimental enthalpies of formation of the constituent atoms in their standard states are used to derive the molecule's enthalpy of formation. This value is then corrected to 298.15 K using the calculated thermal corrections.

-

Calculation of Entropy and Heat Capacity: The standard entropy and heat capacity are calculated using statistical mechanics based on the vibrational frequencies and the rotational and translational constants derived from the optimized geometry.[14]

Experimental Determination of Thermochemical Properties

Experimental measurements are essential for validating computational predictions and providing benchmark data. The following sections outline the primary experimental techniques for determining the key thermochemical properties of this compound.

Enthalpy of Formation: Combustion Calorimetry

Principle: Combustion calorimetry is a well-established technique for determining the standard enthalpy of formation of organic compounds.[15][16] The compound is combusted in a high-pressure oxygen environment within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the resulting temperature change is measured. For organosulfur compounds, a rotating bomb calorimeter is often preferred to ensure complete combustion and dissolution of the sulfur-containing products into a defined final state.[16]

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of this compound (typically in a gelatin capsule or other suitable container) is placed in the crucible of the combustion bomb. A small amount of water is added to the bomb to ensure the formation of sulfuric acid as the final sulfur-containing product.

-

Assembly and Combustion: The bomb is sealed, purged with a small amount of oxygen, and then filled with high-pressure oxygen (e.g., 30 atm). The bomb is then placed in the calorimeter, which is filled with a known mass of water. The sample is ignited using a fuse wire.

-

Temperature Measurement: The temperature of the water bath is monitored before, during, and after combustion to determine the temperature rise.[17][18]

-

Data Analysis: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (which is determined through calibration with a standard substance like benzoic acid). Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of solution of the combustion products. The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is derived using Hess's Law and the known standard enthalpies of formation of CO₂, H₂O, and aqueous H₂SO₄.

Heat Capacity: Differential Scanning Calorimetry (DSC)

Principle: Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[19] This difference can be used to determine the heat capacity of the sample as a function of temperature.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of liquid this compound (typically 10-20 mg) is hermetically sealed in an aluminum pan.[19] An empty, sealed pan is used as the reference.

-

Measurement: The sample and reference pans are placed in the DSC instrument and heated at a constant rate (e.g., 10 K/min) over the desired temperature range.

-

Calibration and Analysis: The heat flow to the sample is measured relative to the reference. To obtain the heat capacity, a three-step measurement is typically performed: a baseline run with empty pans, a run with a sapphire standard of known heat capacity, and the run with the sample. This allows for accurate calibration and determination of the sample's heat capacity (Cp) at different temperatures.[19]

Standard Entropy

The "third law" entropy, S°, is typically not measured directly for a liquid at standard temperature. Instead, it is determined by integrating the heat capacity from absolute zero. This requires heat capacity measurements of the solid and liquid phases, as well as the enthalpy of fusion at the melting point and the enthalpy of any solid-solid phase transitions.

For a compound that is liquid at room temperature, a hypothetical workflow would involve:

-

Cooling the substance to a crystalline solid.

-

Measuring the heat capacity (Cp) of the solid from a very low temperature (e.g., near 0 K) up to its melting point using adiabatic calorimetry.

-

Measuring the enthalpy of fusion (ΔHfus) at the melting temperature using DSC.

-

Measuring the heat capacity of the liquid from the melting point to the desired temperature (e.g., 298.15 K) using DSC.

-

The standard entropy is then calculated by summing the contributions from heating the solid, melting, and heating the liquid.

The following diagram illustrates the logical flow for selecting an appropriate experimental approach.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. G3 theory [schulz.chemie.uni-rostock.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. worldscientific.com [worldscientific.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Studies in Combustion Calorimetry Applied to Organo-sulphur Compounds - Stig Sunner - Google Książki [books.google.pl]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemguide.uk [chemguide.uk]

- 18. youtube.com [youtube.com]

- 19. mt.com [mt.com]

A Technical Guide to (1-Methylcyclobutyl)methanethiol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (1-Methylcyclobutyl)methanethiol, a specialized organosulfur compound of interest for research and development. This document details commercial suppliers, physicochemical properties, a plausible synthesis protocol, and potential research applications, presented in a format tailored for scientific professionals.

Commercial Availability

This compound is available as a research chemical from specialized suppliers. Below is a summary of known commercial sources. Researchers are advised to contact the suppliers directly for current pricing, availability, and purity specifications.

| Supplier | Product Code/CAS Number | Purity | Notes |

| Sigma-Aldrich (Merck KGaA) | ENAH03BBC22F | Not specified | Available for inquiry. |

| AK Scientific, Inc. | Not specified | 95% | Listed as this compound. |

Physicochemical Properties

| Property | Value (for 1-methylcyclobutane-1-thiol) | Reference |

| Molecular Formula | C₅H₁₀S | PubChem |

| Molecular Weight | 102.20 g/mol | PubChem |

| XLogP3 | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

Note: These properties are for a structural isomer and should be used as an estimation for this compound.

Synthesis Protocol

A specific, peer-reviewed synthesis protocol for this compound is not currently published. However, a plausible and commonly employed two-step synthetic route can be proposed, starting from the commercially available precursor, (1-methylcyclobutyl)methanol. This method involves the conversion of the alcohol to a good leaving group (e.g., a tosylate) followed by nucleophilic substitution with a thiol source.

Step 1: Tosylation of (1-Methylcyclobutyl)methanol

This step converts the primary alcohol into a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

Materials:

-

(1-Methylcyclobutyl)methanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1-methylcyclobutyl)methanol in anhydrous pyridine and anhydrous dichloromethane at 0 °C (ice bath).

-

Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

-

Quench the reaction by slowly adding cold 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude (1-methylcyclobutyl)methyl tosylate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Conversion of the Tosylate to this compound

This step involves the nucleophilic displacement of the tosylate group with a sulfur nucleophile, typically thiourea followed by hydrolysis, to yield the desired thiol.[1]

Materials:

-

(1-Methylcyclobutyl)methyl tosylate (from Step 1)

-

Thiourea

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the (1-methylcyclobutyl)methyl tosylate in ethanol.

-

Add thiourea to the solution and heat the mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the formation of the isothiouronium salt is complete, add a solution of sodium hydroxide in water to the reaction mixture and continue to reflux to hydrolyze the salt.

-

Cool the reaction mixture to room temperature and then acidify with concentrated hydrochloric acid.

-

Extract the product with diethyl ether or dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and carefully remove the solvent under reduced pressure (as the product may be volatile) to obtain this compound.

-

Further purification can be achieved by distillation if required.

Experimental Workflow and Diagrams

The following diagrams illustrate the proposed synthesis workflow and the general reactivity of thiols.

Potential Research Applications

While specific applications for this compound are not yet documented in the literature, its structural motifs suggest several areas of potential interest for researchers:

-

Drug Discovery and Medicinal Chemistry: The cyclobutyl group is a recognized bioisostere for phenyl rings and other functional groups, offering a way to improve metabolic stability and solubility of drug candidates. The thiol group can be used for conjugation to other molecules or as a pharmacophore itself.[2]

-

Bioconjugation: The thiol group is a versatile functional handle for attaching molecules to proteins, nanoparticles, or surfaces.[3] This is particularly relevant in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.

-

Materials Science: Thiols are widely used for the functionalization of gold surfaces to create self-assembled monolayers (SAMs). The unique three-dimensional structure of the 1-methylcyclobutyl group could influence the packing and properties of such monolayers.

-

Flavor and Fragrance Chemistry: Many low molecular weight thiols possess strong and distinct odors, making them of interest in the flavor and fragrance industry.

Safety Information

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the general properties of low molecular weight thiols, the following precautions should be taken:

-

Odor: Thiols are known for their strong, unpleasant odors. Work should be conducted in a well-ventilated fume hood.

-

Flammability: Low molecular weight thiols are often flammable. Keep away from ignition sources.

-

Toxicity: Thiols can be toxic if inhaled or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Handling: Handle as a potentially hazardous chemical. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Researchers should always consult the supplier-provided SDS before handling this compound and perform a thorough risk assessment for any planned experiments.

References

Unlocking New Therapeutic Avenues: A Technical Guide to the Research Applications of Substituted Cyclobutyl Methanethiols

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the emerging potential of substituted cyclobutyl methanethiols. This class of compounds, characterized by the unique structural combination of a cyclobutane ring and a methanethiol group, presents a promising frontier in medicinal chemistry. The strategic incorporation of the cyclobutane moiety is known to confer advantageous properties to small molecules, including enhanced metabolic stability, conformational rigidity, and the ability to serve as a pharmacophore in various therapeutic agents.[1][2][3] The methanethiol group, a key player in cellular signaling and metabolism, offers a reactive handle for further functionalization and potential interaction with biological targets.[4][5]

This document outlines potential research applications, proposes synthetic and experimental protocols, and presents hypothetical signaling pathways that could be modulated by this novel class of molecules.

Core Concepts and Rationale

The cyclobutane ring is increasingly utilized in medicinal chemistry to improve the pharmacological properties of drug candidates.[1][3] Its puckered, three-dimensional structure can provide a superior scaffold for directing functional groups towards biological targets compared to more flexible or planar moieties.[2] This conformational restriction can lead to increased potency and selectivity.[1] Furthermore, the cyclobutane ring can act as a bioisostere for other groups, offering a way to modulate physicochemical properties such as solubility and lipophilicity.[1]

Methanethiol and its derivatives are known to play a role in various biological processes. Methanethiol itself is a volatile sulfur compound involved in sulfur metabolism and has been implicated as a biomarker in certain cancers due to the dysregulation of its metabolic enzyme, selenium-binding protein 1 (SELENBP1).[4][5] Organosulfur compounds, in general, are pivotal in drug design, contributing to enhanced lipophilicity, metabolic stability, and receptor affinity.[6] They are found in a wide range of therapeutic agents, including enzyme inhibitors.[6]

The combination of a substituted cyclobutane ring with a methanethiol group, therefore, offers a compelling strategy for the design of novel therapeutic agents with potentially improved pharmacological profiles.

Potential Therapeutic Applications

Based on the known biological activities of cyclobutane-containing molecules and organosulfur compounds, substituted cyclobutyl methanethiols could be investigated for a range of therapeutic applications.

Enzyme Inhibition

The conformational rigidity imparted by the cyclobutane ring makes these compounds attractive candidates for enzyme inhibitors.[1][6] Specific areas of interest include:

-

Kinase Inhibition: Several cyclobutane derivatives have been successfully developed as kinase inhibitors, notably as Janus kinase (JAK) inhibitors for the treatment of inflammatory diseases and cancers.[7][8][9] The cyclobutyl group can effectively occupy hydrophobic pockets in the ATP-binding site of kinases.[2] Substituted cyclobutyl methanethiols could be designed to target specific kinases by varying the substituents on the cyclobutane ring to optimize interactions with the target enzyme.

-

Other Enzyme Targets: The methanethiol moiety can act as a nucleophile or a coordinating group for metal ions in enzyme active sites. This opens up possibilities for targeting metalloenzymes or enzymes with cysteine residues in their active sites.

Anticancer Agents

The link between dysregulated methanethiol metabolism and cancer suggests that substituted cyclobutyl methanethiols could be explored as anticancer agents.[4][5] The downregulation of SELENBP1 in many tumors leads to an accumulation of methanethiol.[4][5] Compounds that can either mimic or interfere with the effects of this accumulation could have therapeutic potential. Furthermore, the structural features of these compounds could be optimized for selective cytotoxicity towards cancer cells.

Proposed Synthetic and Experimental Protocols

While specific protocols for substituted cyclobutyl methanethiols are not widely available, established synthetic methodologies for related compounds can be adapted.

General Synthetic Approach

A plausible synthetic route to substituted cyclobutyl methanethiols could involve the nucleophilic substitution of a suitable leaving group on a substituted cyclobutane with a methanethiolate salt.

Experimental Protocol: Synthesis of a Generic Substituted Cyclobutyl Methanethiol

-

Preparation of the Cyclobutyl Precursor: A substituted cyclobutyl halide (e.g., bromocyclobutane derivative) or a cyclobutyl tosylate can be synthesized from the corresponding cyclobutanol using standard methods.

-

Thiolation Reaction:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted cyclobutyl precursor in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add an excess of sodium methanethiolate (NaSMe). The reaction mixture is then stirred at a temperature ranging from room temperature to 80°C, depending on the reactivity of the substrate.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Proposed Biological Evaluation

Kinase Inhibition Assay (Example: JAK1)

-

Reagents: Recombinant human JAK1 enzyme, ATP, a suitable peptide substrate (e.g., a biotinylated peptide), and the test compound (substituted cyclobutyl methanethiol).

-

Procedure:

-

The assay can be performed in a 96-well plate format.

-

Add the JAK1 enzyme, the peptide substrate, and varying concentrations of the test compound to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay or an antibody-based detection system (e.g., HTRF or AlphaScreen).

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for the test compound by plotting the percentage of inhibition against the compound concentration.

Data Presentation

To facilitate the comparison of potential lead compounds, all quantitative data should be summarized in a structured table.

| Compound ID | Substituent(s) on Cyclobutane Ring | Target Enzyme | IC50 (nM) | Cytotoxicity (CC50 in µM) - Cancer Cell Line | Cytotoxicity (CC50 in µM) - Normal Cell Line |

| SCM-001 | 3-phenyl | JAK1 | Data to be determined | Data to be determined | Data to be determined |

| SCM-002 | 3-(4-fluorophenyl) | JAK1 | Data to be determined | Data to be determined | Data to be determined |

| SCM-003 | 3,3-dimethyl | JAK2 | Data to be determined | Data to be determined | Data to be determined |

Table 1: Hypothetical data table for summarizing the biological activity of novel substituted cyclobutyl methanethiols.

Visualization of Pathways and Workflows

Visual diagrams are essential for understanding complex biological pathways and experimental procedures.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methanethiol: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

- 8. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

- 9. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

A Comprehensive Review of Alicyclic Methanethiols: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alicyclic methanethiols, a class of organosulfur compounds characterized by a methanethiol group (-CH₂SH) attached to a non-aromatic carbocyclic ring, are emerging as molecules of interest in medicinal chemistry and materials science. Their unique structural features, combining the reactivity of the thiol group with the conformational constraints of the alicyclic scaffold, impart distinct physicochemical and biological properties. This technical guide provides an in-depth review of the available literature on alicyclic methanethiols, with a focus on their synthesis, chemical characteristics, and potential therapeutic applications.

Synthesis of Alicyclic Methanethiols

The primary synthetic route to alicyclic methanethiols involves the nucleophilic substitution of a corresponding alicyclic methyl halide with a sulfur-containing nucleophile. A common and effective method is the reaction of an alicyclic methyl bromide with sodium hydrosulfide (NaSH) or thiourea.[1][2][3][4]

Experimental Protocol: Synthesis of Cyclohexylmethanethiol from Cyclohexylmethyl Bromide

This two-step procedure outlines the synthesis of cyclohexylmethanethiol, a representative alicyclic methanethiol, starting from the commercially available cyclohexylmethanol.

Step 1: Synthesis of Cyclohexylmethyl Bromide [5]

-

Materials: Cyclohexylmethanol, Toluene, Pyridine, Phosphorus tribromide (PBr₃), 5% Sodium hydroxide (NaOH) solution, Solid NaOH, Saturated brine, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a 20 L four-neck flask, add 1.4 kg of cyclohexylmethanol, 8.4 L of toluene, and 969.8 g of pyridine.

-

Cool the reaction mixture to 0-10 °C.

-

Slowly add a solution of 1.66 kg of phosphorus tribromide in 7 L of toluene, maintaining the reaction temperature below 5 °C. The addition should take approximately 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for 10 hours.

-

After the reaction is complete, cool the mixture to below 20 °C.

-

Slowly add approximately 2.5 L of 5% sodium hydroxide solution, followed by the addition of 1.85 kg of solid sodium hydroxide.

-

Perform a liquid-liquid extraction. Extract the aqueous phase twice with 4 L of toluene.

-

Combine the organic phases and wash with saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the dried organic phase to obtain the crude product.

-

Purify the crude product by distillation under reduced pressure.

-

-

Quantitative Data:

-

Yield: 33.3%

-

Purity: 97.5%

-

¹H NMR (400 MHz, CDCl₃): δ 3.82 (m, 1H), 1.79-1.53 (m, 6H), 1.13-0.90 (m, 6H)[5]

-

Step 2: Synthesis of Cyclohexylmethanethiol from Cyclohexylmethyl Bromide

This procedure is based on the general method of preparing thiols from alkyl halides using sodium hydrosulfide.[1][4]

-

Materials: Cyclohexylmethyl bromide, Sodium hydrosulfide (NaSH), Ethanol.

-

Procedure:

-

Dissolve cyclohexylmethyl bromide in ethanol in a round-bottom flask.

-

In a separate flask, prepare a solution of sodium hydrosulfide in ethanol. An excess of sodium hydrosulfide is recommended to minimize the formation of the corresponding sulfide byproduct.[1]

-

Add the sodium hydrosulfide solution to the cyclohexylmethyl bromide solution dropwise with stirring at room temperature.

-

The reaction proceeds via an Sₙ2 mechanism.[3]

-

After the addition is complete, continue stirring for a designated period (monitoring by TLC is recommended).

-

Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent (e.g., diethyl ether).

-

The organic layer is then washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude cyclohexylmethanethiol.

-

Further purification can be achieved by distillation.

-

-

Quantitative Data: While a specific literature source detailing the yield and full spectral data for this exact reaction was not identified, the synthesis of thiols from primary alkyl bromides using this method is generally efficient.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP |

| Cyclohexylmethanethiol | C₇H₁₄S | 130.25 | 158-160 | 2.9 |

Table 1: Physicochemical Properties of Cyclohexylmethanethiol. Data sourced from PubChem CID 520209.[6]

Chemical Properties and Reactivity

The chemical behavior of alicyclic methanethiols is primarily dictated by the thiol group.

-

Acidity: Thiols are more acidic than their alcohol analogs. The pKa of a typical alkanethiol is around 10-11, making them readily deprotonated by bases to form the corresponding thiolate anion.[1]

-

Nucleophilicity: Thiolates are excellent nucleophiles and can participate in a variety of Sₙ2 reactions.[1]

-

Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R). This reaction is often reversible, and the thiol-disulfide interchange is a crucial aspect of their biological activity.[3] Further oxidation can lead to the formation of sulfinic and sulfonic acids.

Biological Activities and Potential Applications

The biological activities of alicyclic methanethiols are not extensively documented in the literature. However, based on the well-established roles of other thiol-containing compounds, several potential applications can be inferred.

-

Antioxidant Properties: Thiols are known to be potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.[7][8][9][10] The sulfhydryl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS).[7]

-

Redox Signaling: The reversible oxidation of thiols to disulfides plays a critical role in cellular signaling pathways.[10] Cysteine residues in proteins, which contain a thiol group, are key players in redox regulation of protein function.

-

Enzyme Inhibition: The thiol group can act as a nucleophile and interact with the active sites of various enzymes. This property is exploited in the design of enzyme inhibitors for therapeutic purposes.[11]

-

Drug Development: The ability of thiols to modulate biological processes makes them attractive functionalities in drug design. They can be incorporated into molecules to enhance their antioxidant properties, improve their binding to target proteins, or act as prodrugs that release an active agent upon thiol-disulfide exchange.[11]

Visualization of Synthetic Pathway

The following diagram illustrates the two-step synthesis of cyclohexylmethanethiol from cyclohexylmethanol.

Conclusion

Alicyclic methanethiols represent a class of compounds with significant potential in various scientific disciplines. While the literature specifically detailing their synthesis and biological activities is currently limited, the established chemistry of thiols provides a strong foundation for future research. The synthetic protocols outlined in this guide offer a starting point for the preparation of these molecules, enabling further investigation into their properties and applications. As our understanding of the intricate roles of thiols in biological systems continues to grow, it is anticipated that alicyclic methanethiols will emerge as valuable tools for researchers, scientists, and drug development professionals.

References

- 1. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Cyclohexylmethyl bromide synthesis - chemicalbook [chemicalbook.com]

- 6. Cyclohexylmethanethiol | C7H14S | CID 520209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beneficial and harmful effects of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 11. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analysis of (1-Methylcyclobutyl)methanethiol using Gas Chromatography-Mass Spectrometry (GC-MS)

AN-GCMS-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a comprehensive methodology for the analysis of (1-Methylcyclobutyl)methanethiol, a recently identified volatile sulfur compound (VSC) associated with the characteristic aroma of Cannabis sativa L.[1][2] The protocol outlines sample preparation using headspace solid-phase microextraction (HS-SPME) and subsequent analysis by gas chromatography-mass spectrometry (GC-MS). This method is designed for the sensitive and selective detection and quantification of this novel thiol in complex matrices.

Introduction

This compound is part of a newly discovered family of prenylated volatile sulfur compounds that contribute significantly to the "skunk-like" aroma of cannabis[1][2]. Due to their low concentrations and the complexity of the sample matrix, robust analytical techniques are required for their accurate measurement[3]. Gas chromatography coupled with mass spectrometry (GC-MS) provides the necessary selectivity and sensitivity for such analyses[4]. The human nose is capable of detecting various thiols and sulfur-containing compounds at concentrations below one part per billion, highlighting the importance of sensitive analytical methods[5].

This application note provides a detailed protocol for the extraction and analysis of this compound, which can be adapted for various sample types, including botanical materials and extracts.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted below.

Figure 1. Experimental workflow for the analysis of this compound.

Experimental Protocols

3.1. Sample Preparation (HS-SPME)

Headspace solid-phase microextraction is employed to extract and preconcentrate volatile sulfur compounds from the sample matrix[6][7].

-

Materials:

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Solid-phase microextraction (SPME) fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad recovery of VSCs[7].

-

Sodium chloride (NaCl), analytical grade

-

Ethylenediaminetetraacetic acid (EDTA), analytical grade

-

Deionized water

-

-

Protocol:

-

Weigh 1.0 g of homogenized sample material into a 20 mL headspace vial.

-

Add 5 mL of deionized water to the vial.

-

Add 1.0 g of NaCl and 0.1 g of EDTA to the vial. The addition of salt can improve the extraction efficiency of volatile compounds[7].

-

Immediately seal the vial with the screw cap.

-

Place the vial in a heating block or autosampler incubator set to 50°C.

-

Allow the sample to equilibrate for 10 minutes.

-

Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 50°C[7].

-

After extraction, retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

-

3.2. GC-MS Analysis

The following parameters are a recommended starting point and may require optimization based on the specific instrumentation and sample matrix.

-

Instrumentation: A gas chromatograph equipped with a mass selective detector. The use of a sulfur-specific detector like a sulfur chemiluminescence detector (SCD) in parallel can aid in the selective detection and quantification of sulfur compounds[1][3][5].

-

GC Conditions:

-

Injector: Splitless mode, 250°C

-

SPME Desorption Time: 2 minutes

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Column: DB-Wax or similar polar capillary column (e.g., 60 m x 0.25 mm I.D., 0.25 µm film thickness)[8]. A non-polar DB-5 column can also be used.

-

Oven Temperature Program:

-

Initial temperature: 35°C, hold for 10 minutes

-

Ramp 1: 3°C/min to 100°C

-

Ramp 2: 5°C/min to 210°C, hold for 10 minutes[8]

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-400

-

Acquisition Mode: Full Scan for identification. For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Data Presentation

Quantitative analysis should be performed using an external calibration curve prepared with a certified reference standard of this compound. The following table summarizes the key analytical parameters that should be determined during method validation.

| Parameter | Expected Value/Range | Description |

| Retention Time (RT) | Analyte-specific | The time at which the analyte elutes from the GC column. |

| Quantifier Ion (m/z) | To be determined | The primary mass-to-charge ratio ion used for quantification. |

| Qualifier Ions (m/z) | To be determined | 2-3 secondary ions used for identity confirmation. |

| Linear Range | e.g., 0.1 - 50 ng/mL | The concentration range over which the instrument response is linear. |

| Limit of Detection (LOD) | < 1 ng/mL | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | < 5 ng/mL | The lowest concentration of analyte that can be accurately quantified. |

| Repeatability (%RSD) | < 15% | The precision of the method under the same operating conditions over a short interval. |

Note: The values in this table are illustrative and must be experimentally determined.

Discussion

The presented HS-SPME-GC-MS method provides a robust framework for the analysis of this compound. The choice of a DVB/CAR/PDMS fiber is based on its proven effectiveness in extracting a wide range of volatile sulfur compounds[7]. The GC temperature program is designed to separate volatile compounds effectively, while the MS parameters are standard for the identification and quantification of small molecules. For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) may be necessary to achieve the required separation efficiency[1][3][9].

Method validation is a critical step to ensure the accuracy and reliability of the results. This includes the determination of linearity, LOD, LOQ, precision, and accuracy. The use of an appropriate internal standard is recommended for improving quantitative accuracy.

Conclusion

This application note provides a detailed protocol for the GC-MS analysis of the novel volatile sulfur compound this compound. The combination of HS-SPME for sample preparation and GC-MS for analysis offers a sensitive and selective method suitable for research, quality control, and developmental applications.

References

- 1. Identification of a New Family of Prenylated Volatile Sulfur Compounds in Cannabis Revealed by Comprehensive Two-Dimensional Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a New Family of Prenylated Volatile Sulfur Compounds in Cannabis Revealed by Comprehensive Two-Dimensional Gas Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry [mdpi.com]

- 9. Minor, Nonterpenoid Volatile Compounds Drive the Aroma Differences of Exotic Cannabis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of (1-Methylcyclobutyl)methanethiol

Abstract